molecular formula C12H13BrO5 B2718251 Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate CAS No. 1275526-40-3

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B2718251
CAS No.: 1275526-40-3
M. Wt: 317.135
InChI Key: RECNUNFMNZPTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ethyl ester and an oxoacetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an ester and an oxo group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-4-18-12(15)11(14)7-5-9(16-2)10(17-3)6-8(7)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNUNFMNZPTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.